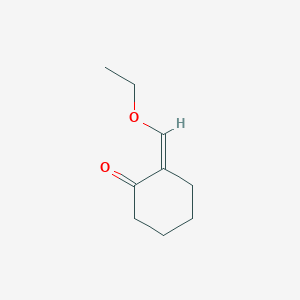
2-(Ethoxymethylidene)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethoxymethylidene)cyclohexan-1-one is an organic compound with the molecular formula C9H14O2 It is a derivative of cyclohexenone, characterized by the presence of an ethoxymethylidene group attached to the cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxymethylidene)cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with ethyl vinyl ether in the presence of a base, followed by acid-catalyzed hydrolysis. The reaction conditions typically include temperatures ranging from 50 to 110°C and reaction times of 1 to 8 hours .
Industrial Production Methods: Industrial production of this compound often involves the catalytic oxidation of cyclohexene using oxidizing agents such as hydrogen peroxide and vanadium catalysts. This method is favored for its high yield and low environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(Ethoxymethylidene)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The ethoxymethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives and other substituted products
Scientific Research Applications
2-(Ethoxymethylidene)cyclohexan-1-one has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Ethoxymethylidene)cyclohexan-1-one involves its reactivity as an electrophile. The ethoxymethylidene group enhances its electrophilic character, making it susceptible to nucleophilic attacks. This reactivity is exploited in various synthetic transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved in its biological activities are still under investigation, with studies focusing on its interactions with cellular enzymes and receptors .
Comparison with Similar Compounds
Cyclohexenone: A closely related compound with similar reactivity but lacking the ethoxymethylidene group.
2-Cyclohexen-1-one: Another similar compound, often used in similar synthetic applications
Uniqueness: 2-(Ethoxymethylidene)cyclohexan-1-one stands out due to the presence of the ethoxymethylidene group, which imparts unique reactivity and potential for diverse applications. This functional group enhances its electrophilic nature, making it a valuable intermediate in organic synthesis and industrial processes.
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(2Z)-2-(ethoxymethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C9H14O2/c1-2-11-7-8-5-3-4-6-9(8)10/h7H,2-6H2,1H3/b8-7- |
InChI Key |
WWMTWPZYVBEPOX-FPLPWBNLSA-N |
Isomeric SMILES |
CCO/C=C\1/CCCCC1=O |
Canonical SMILES |
CCOC=C1CCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B13071312.png)
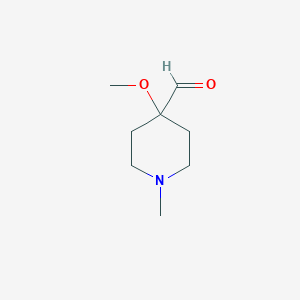
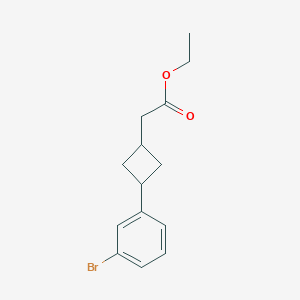
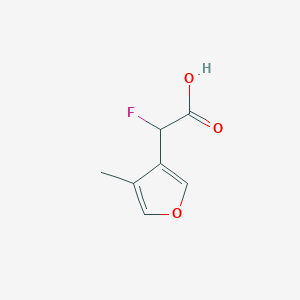
![N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-4-nitrobenzene-1-sulfonamide](/img/structure/B13071329.png)
![[5-(Pyridin-4-YL)-1,2-oxazol-3-YL]methanamine](/img/structure/B13071336.png)
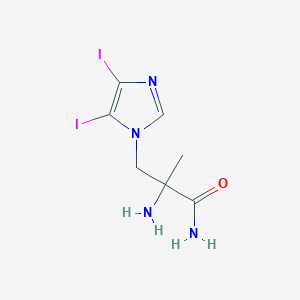
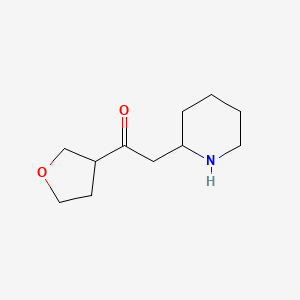
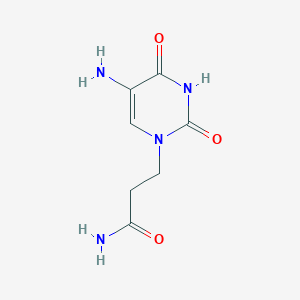
![3-[(1-Amino-2-methylpropan-2-yl)oxy]propan-1-ol](/img/structure/B13071354.png)
![2-{[(5-Bromo-2-fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13071360.png)
![7-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepine-2-thione](/img/structure/B13071366.png)
![(13S,17R)-16-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene](/img/structure/B13071376.png)
